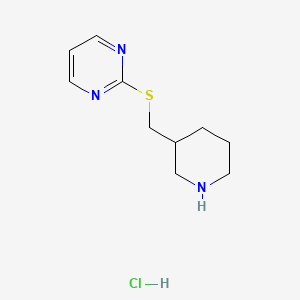

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride

Description

Chemical Classification and Nomenclature

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride belongs to the extensive family of pyrimidine derivatives, which constitute one of the most important classes of heterocyclic compounds in organic chemistry. The systematic nomenclature of this compound reflects its complex structural organization, beginning with the pyrimidine core structure that forms the foundation of the molecule. Pyrimidine itself is an aromatic, six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 within the ring system, representing one of the three fundamental diazine structures alongside pyrazine and pyridazine. The complete International Union of Pure and Applied Chemistry name for this compound accurately describes the substitution pattern, with the thioether linkage at position 2 of the pyrimidine ring connecting to a piperidin-3-ylmethyl substituent.

The molecular architecture of this compound demonstrates the sophisticated approach to heterocyclic design that characterizes modern synthetic chemistry. The piperidine component, a saturated six-membered nitrogen-containing ring, provides additional conformational flexibility and potential binding interactions that distinguish this compound from simpler pyrimidine derivatives. The thioether linkage serves as a crucial structural element, not only connecting the two ring systems but also contributing to the overall electronic properties and potential biological activity of the molecule. This sulfur-containing bridge represents a strategic design choice in medicinal chemistry, as thioether groups are known to influence both the pharmacokinetic and pharmacodynamic properties of drug molecules through their effects on lipophilicity, metabolic stability, and receptor binding affinity.

The hydrochloride salt formation of this compound represents a common pharmaceutical approach to improving the physicochemical properties of organic bases. The conversion to the hydrochloride salt typically enhances water solubility, which is essential for biological evaluation and potential therapeutic applications. The presence of the chloride counterion also provides improved crystalline stability and handling characteristics compared to the free base form of the compound. This salt formation strategy reflects the practical considerations that guide pharmaceutical development, where the optimization of drug-like properties often requires careful attention to ionic forms and crystal engineering.

Historical Development in Pyrimidine Chemistry

The historical development of pyrimidine chemistry traces back to the pioneering work of the late 19th century, when the fundamental understanding of these heterocyclic systems began to emerge through systematic investigation. The term "pyrimidine" was first coined by Pinner in 1884, derived from a combination of "pyridine" and "amidine" to reflect the structural similarities to these related compounds. This early nomenclature decision reflected the growing recognition of the relationship between different nitrogen-containing heterocycles and their potential for systematic study. The first laboratory synthesis of a pyrimidine derivative occurred in 1879 when Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride, establishing the foundation for subsequent synthetic approaches.

The systematic study of pyrimidines gained momentum in 1884 with Pinner's development of synthetic methods involving the condensation of ethyl acetoacetate with amidines. This breakthrough established the conceptual framework for pyrimidine synthesis that would influence subsequent generations of chemists. The preparation of the parent pyrimidine compound itself was achieved by Gabriel and Colman in 1900 through a multi-step process involving the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early synthetic achievements demonstrated the feasibility of constructing pyrimidine ring systems through rational chemical approaches, setting the stage for the explosion of pyrimidine chemistry that would follow in the 20th century.

The recognition of pyrimidines as fundamental components of nucleic acids revolutionized the field and provided powerful motivation for continued research into these heterocyclic systems. The identification of cytosine, thymine, and uracil as pyrimidine-based nucleobases established the biological significance of these compounds and their central role in genetic information storage and transfer. This discovery fundamentally altered the trajectory of pyrimidine research, shifting focus from purely synthetic curiosity to compounds with profound biological importance. The subsequent development of nucleoside and nucleotide analogs for therapeutic applications, including antiviral and anticancer agents, demonstrated the practical value of pyrimidine chemistry in addressing human health challenges.

The evolution of pyrimidine chemistry has been characterized by increasingly sophisticated synthetic methodologies and structure-activity relationship understanding. Modern approaches to pyrimidine synthesis incorporate advanced techniques such as metal-catalyzed cross-coupling reactions, which enable the efficient introduction of diverse substituents and the construction of complex molecular architectures. The development of compounds like this compound represents the culmination of this historical progression, combining fundamental pyrimidine chemistry with advanced synthetic strategies to create molecules with tailored properties for specific applications.

Significance in Heterocyclic Compound Research

The significance of this compound within the broader context of heterocyclic compound research stems from its exemplification of the strategic combination of multiple heterocyclic motifs to achieve enhanced biological activity. Heterocyclic compounds constitute a fundamental class of organic molecules that play essential roles in biochemistry, pharmacology, and materials science, with statistics indicating that more than 85% of all biologically active chemical entities contain at least one heterocyclic ring. The strategic incorporation of both pyrimidine and piperidine ring systems within a single molecular framework represents an advanced approach to heterocyclic design that maximizes the potential for beneficial biological interactions while maintaining acceptable pharmaceutical properties.

The pyrimidine component of this compound contributes to its research significance through the well-established biological importance of this heterocyclic system. Pyrimidines serve as fundamental building blocks in nucleic acid chemistry, providing the structural foundation for cytosine, thymine, and uracil bases that are essential for genetic information storage and transfer. This inherent biological relevance suggests that pyrimidine derivatives may exhibit favorable interactions with cellular targets involved in nucleotide metabolism, DNA replication, and RNA synthesis. Research has demonstrated that pyrimidine analogs can function as effective inhibitors of various enzymes involved in nucleotide biosynthesis, making them valuable tools for both basic research and therapeutic applications.

The piperidine moiety contributes additional dimensions to the research significance of this compound through its well-documented presence in numerous bioactive natural products and pharmaceutical agents. Piperidine rings are frequently encountered in alkaloids and synthetic drugs, where they contribute to binding affinity, selectivity, and pharmacokinetic properties. The six-membered saturated nitrogen-containing ring provides conformational flexibility that can enhance interactions with protein targets while maintaining sufficient rigidity to preserve binding specificity. The strategic positioning of the piperidine substituent at the 3-position introduces additional stereochemical considerations that may influence biological activity and selectivity profiles.

The thioether linkage connecting the pyrimidine and piperidine components represents a sophisticated approach to molecular design that addresses multiple considerations in heterocyclic compound research. Sulfur-containing functional groups are known to influence the electronic properties of adjacent ring systems, potentially enhancing binding interactions through favorable polarization effects. The thioether bridge also provides metabolic considerations, as these linkages can serve as sites for oxidative metabolism that may influence drug clearance and duration of action. From a synthetic perspective, the thioether connection offers versatility in structure-activity relationship studies, as the sulfur atom can accommodate various substituents through well-established synthetic methodologies.

Position in Contemporary Medicinal Chemistry

The position of this compound in contemporary medicinal chemistry reflects the ongoing evolution toward more sophisticated molecular designs that address the complex challenges of modern drug discovery. Current medicinal chemistry practices emphasize the development of compounds that not only demonstrate potent biological activity but also exhibit favorable pharmacokinetic properties, selectivity profiles, and safety characteristics. This compound exemplifies these contemporary principles through its careful integration of multiple pharmacophores within a unified molecular architecture that balances efficacy considerations with drug-like properties.

The pyrimidine core of this compound aligns with contemporary medicinal chemistry trends that recognize the value of privileged structures in pharmaceutical development. Pyrimidine derivatives have been extensively utilized in the development of kinase inhibitors, with eight Food and Drug Administration-approved drugs incorporating pyrimidine scaffolds as central structural elements. This established precedent provides confidence in the therapeutic potential of pyrimidine-based compounds while also offering insights into structure-activity relationships that can guide optimization efforts. The continued success of pyrimidine derivatives in clinical applications demonstrates the enduring value of this heterocyclic system in addressing diverse therapeutic targets.

Contemporary medicinal chemistry increasingly emphasizes the importance of heterocyclic diversity in expanding chemical space and accessing novel biological targets. The combination of pyrimidine and piperidine rings within this compound represents this strategic approach to molecular complexity, providing multiple sites for structure-activity relationship optimization and target engagement. Recent research has demonstrated that compounds incorporating multiple heterocyclic systems often exhibit enhanced selectivity and reduced off-target effects compared to simpler molecular architectures. This trend toward increased molecular complexity reflects the growing understanding of biological systems and the recognition that effective therapeutics often require sophisticated molecular designs.

The research applications of pyrimidine derivatives continue to expand within contemporary medicinal chemistry, encompassing diverse therapeutic areas including oncology, infectious diseases, and metabolic disorders. Recent investigations have demonstrated that pyrimidine analogs exhibit significant potential as anticancer agents, with studies showing inhibitory effects against various cancer cell lines and molecular targets involved in cell proliferation and survival. The structural features present in this compound suggest potential applications in these therapeutic areas, particularly given the established activity profiles of related pyrimidine derivatives.

| Property | Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ClN₃S | Complex heterocyclic structure with multiple pharmacophores |

| Molecular Weight | 245.77 g/mol | Appropriate size for oral bioavailability considerations |

| Chemical Abstracts Service Number | 1420840-52-3 | Unique identifier for research and regulatory purposes |

| Heterocyclic Systems | Pyrimidine + Piperidine | Dual ring system providing multiple interaction sites |

| Functional Groups | Thioether linkage | Metabolic and electronic property considerations |

Properties

IUPAC Name |

2-(piperidin-3-ylmethylsulfanyl)pyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3S.ClH/c1-3-9(7-11-4-1)8-14-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKXRHKEJJCEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=NC=CC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the nucleophilic substitution reaction where a 2-chloropyrimidine is reacted with piperidin-3-ylmethanethiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is investigated for its potential as a therapeutic agent in treating various diseases. Its structural attributes suggest several biological activities:

-

Anticancer Activity :

- Preliminary studies indicate that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival.

- Case Study : A study on prostate cancer cells (PC3 line) demonstrated potent anticancer activity, with selectivity towards cancer cells over normal cells, suggesting a mechanism involving interaction with Bcl-2 proteins .

Cell Line IC50 (µM) PC3 10.5 A549 12.5 MCF-7 15.0 - Anti-inflammatory Effects :

-

Antimicrobial Properties :

- Research indicates significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

Pathogen MIC (μg/mL) Staphylococcus aureus 0.25 - 1 Enterococcus faecalis 0.5 - 2 Escherichia coli 1 - 4

Chemical Synthesis

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique thioether group allows for diverse chemical modifications, enabling the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can inhibit the activity of certain enzymes or receptors, leading to a therapeutic effect. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it may interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride, differing primarily in substituents on the pyrimidine ring or modifications to the piperidine-thioether linkage:

Key Observations:

6-Chloro-2-methylsulfanyl derivative (CAS 1261231-74-6): Chlorine and methylsulfanyl groups introduce steric bulk and electron-withdrawing effects, which may alter substrate selectivity or pharmacokinetic properties .

Molecular Weight and Solubility :

- The hydrochloride salts of all three compounds improve aqueous solubility compared to their free bases. However, the 6-chloro-2-methylsulfanyl analog has a higher molecular weight (337.86 vs. 263.76 for the fluoro derivative), which could impact membrane permeability .

In contrast, the 5-fluoro derivative remains actively listed, implying sustained interest in its applications .

Comparative Analysis of Thioether-Containing Compounds

The thioether linkage is a critical feature shared with other pharmacologically active compounds:

- Ranitidine Hydrochloride : A histamine H2-receptor antagonist, ranitidine contains a thioether group but features a furan ring and nitro substituent instead of pyrimidine. Its USP standards (97.5–102.0% purity) highlight rigorous quality control measures for hydrochloride salts, a practice likely applicable to 2-((Piperidin-3-ylmethyl)thio)pyrimidine HCl .

- GW0742 : This thiazole-containing compound with a thioether group demonstrates the role of heterocyclic diversity in modulating peroxisome proliferator-activated receptor (PPAR) activity. Unlike pyrimidine-based analogs, thiazoles offer distinct electronic profiles, affecting target engagement .

Biological Activity

2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride is a pyrimidine derivative that has gained attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety. The presence of sulfur in the thioether linkage is significant for its biological activity. The molecular formula is , with a molecular weight of approximately 244.77 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂S |

| Molecular Weight | 244.77 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell functions, which can lead to cell death.

Table 2: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Anticancer Properties

Several studies have evaluated the anticancer activity of this compound. It has shown promising results against various cancer cell lines, including lung (A549) and glioma (C6) cells. The mechanism of action appears to involve apoptosis induction through caspase activation pathways.

Case Study: Anticancer Activity Evaluation

In a recent study, the anticancer effects were assessed using MTT assays, which measure cell viability. The compound was found to induce apoptosis in cancer cell lines, demonstrating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the substituents on the pyrimidine and piperidine rings. Variations in these groups can enhance or diminish its activity against specific targets. Notably, electronegative substituents have been shown to improve antifungal activity by increasing lipophilicity, facilitating better membrane penetration.

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. It binds to active sites of these enzymes, disrupting essential biochemical pathways that are crucial for microbial survival and cancer cell proliferation.

Safety Profile and Toxicity Studies

Preliminary toxicity studies have indicated that this compound does not exhibit acute toxicity at high doses in animal models. Further studies are needed to assess long-term safety and any potential side effects.

Table 3: Toxicity Data

| Parameter | Value |

|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg (mice) |

| Oral Bioavailability | 31.8% |

Q & A

Q. What synthetic strategies are recommended for preparing 2-((Piperidin-3-ylmethyl)thio)pyrimidine hydrochloride with high purity?

Methodology :

- Intermediate synthesis : Start with functionalized pyrimidine and piperidine precursors. For example, introduce the thioether linkage via nucleophilic substitution between a pyrimidine-thiol intermediate and a piperidinylmethyl halide derivative. Optimize reaction conditions (e.g., NaOH in dichloromethane) to minimize side reactions .

- Hydrochloride salt formation : Precipitate the free base compound in a non-polar solvent, then treat with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) under controlled pH to crystallize the hydrochloride salt.

- Purification : Use column chromatography (silica gel, methanol/dichloromethane gradients) followed by recrystallization (ethanol/water mixtures) to achieve >98% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. Which analytical techniques are critical for characterizing this compound?

Methodology :

- Structural confirmation :

- NMR spectroscopy : - and -NMR to verify piperidine ring conformation, pyrimidine-thioether linkage, and hydrochloride protonation. Compare chemical shifts with structurally similar compounds (e.g., 2-(piperidin-2-yl)pyridine dihydrochloride ).

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peak for CHNS·HCl).

- Purity assessment : Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities. Use USP reference standards for calibration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?

Methodology :

- Assay standardization :

- Solvent compatibility : Test solubility in DMSO, PBS, and cell culture media. For low aqueous solubility (common in piperidine derivatives), use β-cyclodextrin complexation or lipid-based formulations .

- Control experiments : Include structurally related analogs (e.g., 3-(2-methylphenoxy)piperidine hydrochloride ) to validate target specificity.

- Data normalization : Use IC/EC ratios corrected for solvent effects and protein binding (e.g., equilibrium dialysis to measure free fraction).

Q. What computational approaches are effective for predicting the compound’s pharmacokinetic properties?

Methodology :

- In silico modeling :

- ADME prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. For thioether-containing compounds, prioritize sulfoxidation pathways .

- Docking studies : Simulate binding interactions with target receptors (e.g., kinases or GPCRs). Compare with analogs like 3-(2-(dimethylamino)pyrimidin-4-yl)benzoic acid hydrochloride to identify critical pharmacophores.

- Validation : Cross-reference predictions with in vitro microsomal stability assays and in vivo PK studies in rodent models.

Q. How should researchers address stability issues during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.